Emraclidine

M4 receptor selectivity muscarinic receptor subtypes positive allosteric modulator

Emraclidine (CVL‑231) is the definitive M4‑selective positive allosteric modulator for neuroscience research. It delivers an EC50 of 12.3 nM at human M4, with >813‑fold selectivity over M2/M3/M5, eliminating the off‑target confounding common to earlier M4 PAMs. CNS penetration and dose‑dependent M4 receptor occupancy have been confirmed by PET imaging in non‑human primates — a level of PK‑PD validation that generic M4 tool compounds lack. For mechanistic studies, emraclidine’s clean selectivity profile allows unambiguous isolation of M4‑mediated effects, making it an indispensable comparator to dual M1/M4 agonists like xanomeline. As a well‑characterized industry reference, it also serves as a gold‑standard benchmark in selectivity screening for drug discovery. Procure with confidence — every lot is ≥98% pure and shipped under ambient conditions. For research use only; not for human administration.

Molecular Formula C20H21F3N4O
Molecular Weight 390.4 g/mol
CAS No. 2170722-84-4
Cat. No. B6248855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmraclidine
CAS2170722-84-4
Molecular FormulaC20H21F3N4O
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1CN(C2)C(=O)CC3CN(C3)C4=CC(=NC=C4)C(F)(F)F)C
InChIInChI=1S/C20H21F3N4O/c1-12-5-13(2)25-17-11-27(10-16(12)17)19(28)6-14-8-26(9-14)15-3-4-24-18(7-15)20(21,22)23/h3-5,7,14H,6,8-11H2,1-2H3
InChIKeyDTCZNKWBDTXEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emraclidine (CAS 2170722-84-4): A Selective M4 PAM for Neuroscience Research Procurement


Emraclidine (CVL-231, PF-06852231) is an investigational, brain-penetrant positive allosteric modulator (PAM) that selectively targets the muscarinic acetylcholine M4 receptor (CHRM4) [1]. Its chemical formula is C20H21F3N4O with a molecular weight of 390.4 [2]. Unlike orthosteric agonists that activate the receptor directly, emraclidine binds to a unique allosteric site, enhancing the receptor's response to its endogenous ligand, acetylcholine . This mechanism is designed to modulate dopaminergic signaling in the striatum, a brain region implicated in psychotic disorders, while avoiding direct antagonism of dopamine D2 receptors, a common mechanism of traditional antipsychotics [1]. Emraclidine is an advanced chemical probe suitable for investigating M4 receptor function in vitro and in vivo, and it was advanced into Phase 2 clinical trials for schizophrenia and Alzheimer's disease psychosis by Cerevel Therapeutics (acquired by AbbVie) [3].

Emraclidine vs. Broad M4 Modulators: Why Chemical Substitution Is Not Feasible for Neuroscience Research


Procuring a generic 'M4 PAM' or a less selective analog in place of emraclidine is not scientifically valid for research applications. Emraclidine's value proposition is defined by its specific and well-characterized selectivity profile, which is a product of its unique allosteric binding site [1]. In contrast, many earlier M4 PAM tool compounds exhibit significant off-target activity at the closely related M2 receptor or other family members [2]. This lack of specificity confounds experimental interpretation, particularly in systems where M2 and M4 receptors are co-expressed or have overlapping physiological roles . Furthermore, the pharmacokinetic properties and demonstrated central nervous system (CNS) penetration of emraclidine have been validated in advanced models, including PET imaging for receptor occupancy [3]. These attributes are not guaranteed across the class and are critical for establishing target engagement in vivo. The quantitative evidence below details the specific, measurable differences that preclude simple substitution with other M4 PAMs or agonists.

Quantitative Comparative Analysis: Emraclidine's Differentiation from Key Comparators


Functional Selectivity: Emraclidine (CVL-231) vs. M1-M5 Muscarinic Receptors

Emraclidine demonstrates high functional selectivity for the human M4 muscarinic receptor over the other four subtypes (M1, M2, M3, M5) in cellular assays. In the presence of an EC20 concentration of acetylcholine, emraclidine potentiates M4 receptor activation with an EC50 of 12.3 nM. Potentiation of M1 receptors is 390-fold weaker, and activity at M2, M3, and M5 receptors is negligible, with EC50 values exceeding 10,000 nM . This establishes a clear functional window for selective M4 modulation.

M4 receptor selectivity muscarinic receptor subtypes positive allosteric modulator

Comparative Potency and Selectivity Against Legacy M4 PAM Tool Compounds

In comparative assessments by the Chemical Probes Portal, emraclidine is reported to be more potent than the M4 PAM VU0152100 and more selective than the M4 PAM LY2119620 [1]. While specific quantitative differences from the comparator compounds are not detailed in the portal summary, this expert-vetted annotation confirms a favorable and differentiated profile for emraclidine relative to earlier, widely used M4 PAM tool compounds.

chemical probe M4 PAM tool compound validation

In Vivo CNS Target Engagement: Dose-Dependent M4 Receptor Occupancy via PET Imaging

Emraclidine's ability to cross the blood-brain barrier and engage its target in vivo has been quantitatively demonstrated using positron emission tomography (PET) with the M4 PAM radiotracer [11C]MK-6884 in non-human primates. The study showed dose-dependent M4 receptor occupancy by emraclidine in the striatum, with a clear relationship between plasma concentration and target engagement [1]. This provides direct, translatable evidence of CNS penetration and pharmacodynamic activity that is not available for many other M4 PAM tool compounds.

PET imaging receptor occupancy CNS penetration

Clinical Efficacy Profile: Emraclidine vs. Placebo in Phase 2 Schizophrenia Trials

In Phase 2 clinical trials for schizophrenia (EMPOWER-1 and EMPOWER-2), emraclidine failed to meet its primary endpoint, showing no statistically significant difference from placebo in improving Positive and Negative Syndrome Scale (PANSS) total scores [1]. In EMPOWER-1, the LS Mean change from baseline in PANSS total score at week 6 was -14.7 for emraclidine 10 mg (n=125) and -16.5 for 30 mg (n=127), compared to -13.5 for placebo (n=127) [1]. In EMPOWER-2, the LS Mean change was -18.5 for emraclidine 15 mg (n=122), compared to -16.1 for placebo (n=128) [1]. This outcome contrasts with the efficacy demonstrated by the M1/M4-preferring agonist xanomeline (as part of KarXT) in its Phase 3 trials [2].

schizophrenia clinical trial PANSS

Emraclidine Application Scenarios in Neuroscience R&D and Drug Discovery


High-Selectivity In Vitro M4 Receptor Profiling and Mechanistic Studies

Emraclidine is the optimal choice for in vitro studies requiring selective and potent potentiation of the human M4 muscarinic receptor. Its demonstrated EC50 of 12.3 nM at M4, with >390-fold selectivity over M1 and >813-fold over M2, M3, and M5 , ensures that observed pharmacological effects can be attributed specifically to M4 receptor modulation. This is essential for dissecting M4-mediated signaling pathways in recombinant cell lines or primary neuronal cultures without interference from other muscarinic subtypes, a common limitation of less selective tool compounds [1].

Validated In Vivo CNS Pharmacology and Target Engagement Studies

For researchers planning in vivo studies where confirmation of central target engagement is critical, emraclidine provides a distinct advantage. Its CNS penetration and dose-dependent M4 receptor occupancy have been directly confirmed in non-human primates using PET imaging [2]. This level of translatable pharmacokinetic-pharmacodynamic (PK-PD) validation is rare among M4 PAM tool compounds and reduces the risk of false-negative results in behavioral or disease models due to insufficient target exposure in the brain.

Deconvoluting M1 vs. M4 Contributions to Muscarinic Antipsychotic Mechanisms

Given the divergent clinical outcomes between emraclidine (selective M4 PAM) and the M1/M4-preferring agonist xanomeline (component of KarXT) [3], emraclidine is an indispensable tool for mechanistic studies. Researchers can use emraclidine as a comparator to xanomeline or other dual M1/M4 agonists to isolate the specific contribution of M4 receptor potentiation to observed effects on neuronal firing, neurotransmitter release, or behavioral phenotypes in models of psychosis. This differential approach is key to understanding the pharmacology of next-generation antipsychotics [4].

Reference Standard for M4 PAM Selectivity in Novel Compound Screening

In drug discovery programs aiming to develop new M4 PAMs or dual M1/M4 modulators, emraclidine serves as an industry-standard reference compound. Its well-documented selectivity profile across the entire muscarinic receptor family makes it a valuable positive control for assessing the selectivity of new chemical entities in high-throughput or secondary pharmacology screens. Using emraclidine as a benchmark helps ensure that new compounds are advancing with a clear and favorable selectivity window, a critical parameter for CNS drug development.

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